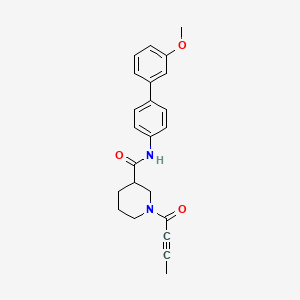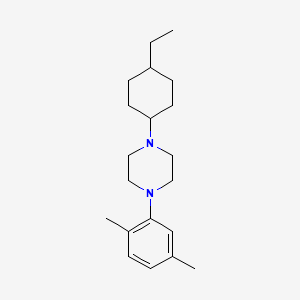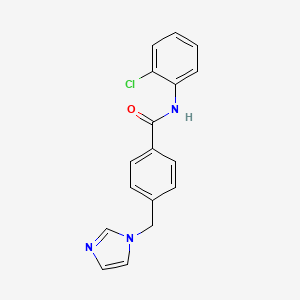![molecular formula C20H21N3O B5973936 1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5973936.png)
1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole, also known as MPPI, is a chemical compound that has been widely studied for its potential use in scientific research. MPPI is a derivative of indole, which is a naturally occurring compound found in many plants and animals.
作用機序
1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole acts as a selective antagonist of the 5-HT1A receptor by binding to the receptor and preventing the binding of serotonin. This results in a decrease in the activity of the receptor, which leads to a decrease in the release of neurotransmitters such as dopamine and norepinephrine. This mechanism of action is similar to that of other antidepressant and anxiolytic drugs.
Biochemical and Physiological Effects:
1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole has been shown to have several biochemical and physiological effects. It has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response. It has also been shown to increase the activity of the locus coeruleus-norepinephrine (LC-NE) system, which is involved in the regulation of mood and arousal.
実験室実験の利点と制限
One advantage of using 1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole in lab experiments is its selectivity for the 5-HT1A receptor. This allows researchers to study the specific effects of this receptor on various physiological and behavioral processes. However, one limitation of using 1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole is its potential to interact with other receptors and neurotransmitter systems, which may complicate the interpretation of results.
将来の方向性
There are several future directions for the study of 1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole. One direction is the development of new antidepressant and anxiolytic drugs based on the structure of 1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole. Another direction is the study of the effects of 1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole on other physiological and behavioral processes, such as learning and memory. Additionally, the use of 1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole in animal models of depression and anxiety may provide valuable insights into the underlying mechanisms of these disorders.
合成法
1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole can be synthesized through a multistep process starting from indole. The first step involves the protection of the nitrogen atom in indole with a tert-butyloxycarbonyl (Boc) group. This is followed by the reaction of the Boc-protected indole with phenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product, 1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole.
科学的研究の応用
1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress, making it a target for the development of new antidepressant and anxiolytic drugs.
特性
IUPAC Name |
(1-methylindol-2-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-21-18-10-6-5-7-16(18)15-19(21)20(24)23-13-11-22(12-14-23)17-8-3-2-4-9-17/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEBAAZZZVJSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylindol-2-yl 4-phenylpiperazinyl ketone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5973856.png)
![2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B5973865.png)
![N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5973870.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5973878.png)
![2-chloro-N-({1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5973882.png)

![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5973897.png)
![N-(6-{[(4-chlorophenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(4-phenoxyphenyl)guanidine](/img/structure/B5973914.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{[1-(2-pyrimidinyl)-3-piperidinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5973922.png)


![7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5973957.png)
![7-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5973959.png)
![4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5973964.png)